N-[2-(4-Chlorophenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
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Overview
Description
N-[2-(4-Chlorophenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound that belongs to the class of furochromenyl derivatives. This compound is characterized by the presence of a chlorophenyl group, a trimethyl-substituted furochromenyl moiety, and a propanamide linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl ring system.
Introduction of the trimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate are employed to introduce the trimethyl groups at specific positions on the furochromenyl ring.
Attachment of the chlorophenyl group: This step involves the reaction of the furochromenyl intermediate with a chlorophenyl ethyl halide under nucleophilic substitution conditions.
Formation of the propanamide linkage: The final step involves the reaction of the intermediate with a suitable amine or amide precursor to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- 2,4-Disubstituted thiazoles
- Indole derivatives
Uniqueness
N-[2-(4-Chlorophenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is unique due to its specific structural features, such as the combination of a chlorophenyl group, a trimethyl-substituted furochromenyl moiety, and a propanamide linkage. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H24ClNO4 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H24ClNO4/c1-14-16(3)30-22-13-23-21(12-20(14)22)15(2)19(25(29)31-23)8-9-24(28)27-11-10-17-4-6-18(26)7-5-17/h4-7,12-13H,8-11H2,1-3H3,(H,27,28) |
InChI Key |
SMRQFTDQRPUXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
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